molecular formula C5H9Cl2NO2 B2838306 2-Amino-4-chloropent-4-enoic acid hydrochloride CAS No. 2044712-96-9

2-Amino-4-chloropent-4-enoic acid hydrochloride

Cat. No.: B2838306
CAS No.: 2044712-96-9
M. Wt: 186.03
InChI Key: HDSIMSWEQNFYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-chloropent-4-enoic acid hydrochloride is a chemical compound with the molecular formula C5H9Cl2NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloropent-4-enoic acid hydrochloride typically involves the chlorination of a suitable precursor followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to chlorination and amination under optimized conditions. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloropent-4-enoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

2-Amino-4-chloropent-4-enoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloropent-4-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with proteins, leading to modifications that affect their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorobutanoic acid hydrochloride
  • 2-Amino-4-chloropentanoic acid hydrochloride
  • 2-Amino-4-chlorohexanoic acid hydrochloride

Uniqueness

2-Amino-4-chloropent-4-enoic acid hydrochloride is unique due to its specific structure, which includes a double bond in the pent-4-enoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

2-amino-4-chloropent-4-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2.ClH/c1-3(6)2-4(7)5(8)9;/h4H,1-2,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSIMSWEQNFYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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